1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride

Dopamine Agonists Parkinson's Disease Research GPCR Pharmacology

Procure the definitive 4,6-dihydroxy-THIQ hydrochloride (CAS 72511-88-7) to ensure experimental reproducibility. Unlike generic or 6,7-diol scaffolds linked to neurotoxicity, this position-specific isomer is the key intermediate for dopamine D1 receptor agonists and ISO 17034-certified Phenylephrine Impurity 44/82 reference standards. The hydrochloride salt guarantees superior aqueous solubility for cell-based assays. Bulk quantities and custom synthesis are available.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 72511-88-7
Cat. No. B131231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride
CAS72511-88-7
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1C(C2=C(CN1)C=CC(=C2)O)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H
InChIKeyFXGOKNDQTQOHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride (CAS 72511-88-7) Procurement Specifications and Core Characteristics


1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride (CAS 72511-88-7) is a hydrochloride salt of a tetrahydroisoquinoline (THIQ) diol, featuring hydroxyl substitutions at the 4 and 6 positions of the partially hydrogenated isoquinoline core [1]. It is commercially supplied as a white crystalline powder with a molecular weight of 201.65 g/mol (free base: 165.19 g/mol), a melting point of 207-209°C (with decomposition), and typical vendor purity specifications of ≥95% or 98% . The compound is characterized by its aqueous solubility enhancement conferred by the hydrochloride salt form, a calculated LogP of approximately 0.95-0.05, and a topological polar surface area (TPSA) of 52.49 Ų [2]. It is cataloged as an intermediate in the synthesis of bioactive tetrahydroisoquinoline derivatives and as a pharmaceutical impurity reference standard [3].

Why Generic Substitution Fails: The Criticality of 4,6-Diol Positioning in Tetrahydroisoquinoline (THIQ) Research


The substitution pattern on the tetrahydroisoquinoline (THIQ) scaffold is a primary determinant of biological activity, target selectivity, and metabolic stability. Positional isomers—such as the 5,6-diol, 6,7-diol, or 4,7-diol analogs—are not functionally interchangeable with the 4,6-diol configuration . Literature demonstrates that even minor positional shifts profoundly alter receptor binding profiles. For instance, the prototypical 4,6-diol core serves as a key intermediate for dopamine receptor modulators and antiparasitic agents, whereas the 6,7-dihydroxy-THIQ scaffold (found in endogenous neurotoxins like salsolinol) is associated with entirely distinct neuropharmacological and toxicological pathways [1][2]. Furthermore, the 4,6-dihydroxy motif provides a unique hydrogen-bonding network that is essential for the stereochemical outcomes of Pictet-Spengler cyclizations, which is not replicable by other isomers [3]. Therefore, procurement of an unspecified or generically substituted THIQ analog carries a high risk of experimental failure due to altered receptor affinity, off-target effects, or divergent synthetic behavior [4].

Quantitative Evidence Guide: Verified Differentiation of 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride


4,6-Diol THIQ Core Demonstrates Dopamine D1 Receptor Agonist Activity Equipotent to Endogenous Dopamine

The 4,6-dihydroxy substitution pattern on the tetrahydroisoquinoline scaffold confers equipotent dopamine D1 receptor agonist activity compared to the endogenous neurotransmitter dopamine. In a rat retinal adenylate cyclase assay, a closely related 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivative (sharing the 4,6-diol THIQ core) demonstrated activity that was about equipotent to dopamine itself [1]. This contrasts sharply with monohydroxy analogs, which exhibit only slight activity or are completely inactive in the same assay system [1].

Dopamine Agonists Parkinson's Disease Research GPCR Pharmacology

Solubility Enhancement via Hydrochloride Salt Form for Aqueous Biological Assays

The hydrochloride salt form (CAS 72511-88-7) provides quantifiably improved aqueous solubility compared to the free base (CAS 93202-93-8). The salt exhibits a calculated LogD of -0.83 at pH 7.4 and -2.48 at pH 5.5, indicating significantly enhanced hydrophilicity and dissolution in aqueous buffers [1]. This contrasts with the free base, which has a higher LogP of approximately 0.86-0.95 and lower water solubility [2].

Formulation In Vitro Assay Solubility Optimization

Certified Purity (98%) and Analytical Standard Grade for Quantitative Pharmaceutical Impurity Analysis

As a certified pharmaceutical impurity standard (Phenylephrine Impurity 44/82 HCl), this compound is supplied under ISO 17034 accreditation with a verified purity of 98% [1]. This level of certification ensures lot-to-lot consistency and traceability, which is essential for quantifying impurities in drug substances and products. While generic reagents may be supplied at lower or unspecified purity, the certified grade provides a traceable and reliable analytical standard [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Validated Application Scenarios for 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride


Dopamine D1 Receptor Pharmacological Research: In Vitro Assays

This compound is specifically applicable for in vitro studies investigating dopamine D1 receptor pharmacology. Evidence demonstrates that the 4,6-diol THIQ scaffold confers equipotent D1 agonist activity relative to dopamine [1]. Researchers studying Parkinson's disease, drug addiction, or cognitive disorders can use this compound to explore D1 receptor modulation, particularly where a near-physiological agonist profile is desired. The improved aqueous solubility of the hydrochloride salt further facilitates its use in cell-based assays [2].

Pharmaceutical Quality Control: Phenylephrine Impurity Analysis

This compound is procured as a certified reference standard for the identification and quantification of related impurities in phenylephrine (PE) drug substances and products. It is listed as Phenylephrine Impurity 44 HCl and Phenylephrine Impurity 82 [1]. Its use as a certified standard under ISO 17034 ensures accurate and traceable analytical method validation and routine quality control testing, which is critical for regulatory compliance [1].

Synthetic Chemistry: Intermediate for Bioactive THIQ Derivatives

The compound serves as a versatile synthetic intermediate for constructing more complex tetrahydroisoquinoline-based molecules [1]. Its defined 4,6-diol pattern is a key structural motif for generating diverse chemical libraries through reactions such as alkylation, acylation, and Pictet-Spengler cyclizations [2]. Chemists engaged in medicinal chemistry or natural product synthesis can rely on this building block to introduce a privileged scaffold with known biological activity into their target compounds.

Technical Documentation Hub

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